Lipophilicity Modulation via Cyclohexyl Substituent
The target compound exhibits a computed partition coefficient (XLogP3) of 2.7, representing an intermediate lipophilicity profile. This is significantly higher than the analog lacking the cyclohexyl group (XLogP3 = 0.5) but slightly lower than the 2,4-dimethylphenyl-substituted analog (XLogP3 = 3.2) [1][2][3]. This positions the target compound for applications where moderate membrane permeability is desired, as opposed to the high solubility but low permeability of the des-cyclohexyl analog, or the higher non-specific binding risk of the more lipophilic comparator.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)urea: 0.5; 1-(2,4-Dimethylphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea: 3.2 |
| Quantified Difference | +2.2 log units vs. des-cyclohexyl analog; -0.5 log units vs. 2,4-dimethylphenyl analog |
| Conditions | Calculated using XLogP3 algorithm, PubChem 2021.05.07 release |
Why This Matters
The intermediate lipophilicity offers a balanced profile for cell-based assays, avoiding the potentially poor permeability of very polar analogs and the high non-specific binding of very lipophilic ones.
- [1] PubChem. (2026). Compound Summary for CID 18564179: 1-Cyclohexyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea. National Center for Biotechnology Information. Retrieved May 2, 2026. View Source
- [2] PubChem. (2026). Compound Summary for CID 18564195: 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)urea. National Center for Biotechnology Information. Retrieved May 2, 2026. View Source
- [3] PubChem. (2026). Compound Summary for CID 18564187: 1-(2,4-Dimethylphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea. National Center for Biotechnology Information. Retrieved May 2, 2026. View Source
